methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 27722-26-5
VCID: VC7311365
InChI: InChI=1S/C16H15NO4/c1-20-14-5-3-4-12(15(14)18)10-17-13-8-6-11(7-9-13)16(19)21-2/h3-10,18H,1-2H3
SMILES: COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OC
Molecular Formula: C16H15NO4
Molecular Weight: 285.299

methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate

CAS No.: 27722-26-5

Cat. No.: VC7311365

Molecular Formula: C16H15NO4

Molecular Weight: 285.299

* For research use only. Not for human or veterinary use.

methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate - 27722-26-5

Specification

CAS No. 27722-26-5
Molecular Formula C16H15NO4
Molecular Weight 285.299
IUPAC Name methyl 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate
Standard InChI InChI=1S/C16H15NO4/c1-20-14-5-3-4-12(15(14)18)10-17-13-8-6-11(7-9-13)16(19)21-2/h3-10,18H,1-2H3
Standard InChI Key KDVYPSRCDMNXQP-LICLKQGHSA-N
SMILES COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate consists of:

  • A methyl benzoate backbone substituted at the para position with an imine group.

  • A 2-hydroxy-3-methoxybenzaldehyde moiety forming the Schiff base linkage.
    The E-configuration of the imine bond is confirmed by crystallographic studies of analogous compounds, which show planar geometry around the C=N bond .

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₄
Molecular Weight285.3 g/mol
CAS Number27722-26-5
Purity>90%

Crystallographic Insights

Although no direct crystal structure exists for this compound, related Schiff bases exhibit monoclinic systems with space group P2₁/c. For example:

  • Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate (PubChem CID 627052) crystallizes in P1 21/c 1 with unit cell parameters a = 12.4229 Å, b = 9.6392 Å, c = 13.2384 Å, and β = 102.457° .

  • An analogous compound, (E)-1-(4-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)ethanone oxime, shows a = 12.929(13) Å, b = 11.966(12) Å, and c = 9.742(9) Å .

These structures typically feature intramolecular hydrogen bonds between the hydroxyl group and the imine nitrogen, stabilizing the planar conformation .

Synthesis and Reaction Mechanisms

Condensation Reaction Protocol

The compound is synthesized via a one-pot condensation reaction:

  • Reactants: 4-Aminobenzoic acid methyl ester and 2-hydroxy-3-methoxybenzaldehyde.

  • Solvent: Methanol or ethanol under reflux conditions .

  • Isolation: Product precipitates upon cooling and is purified via recrystallization.

Table 2: Comparative Synthesis Conditions

CompoundYieldSolventTemperatureReference
Target compound87%MethanolRoom temp
Ethyl analog (CID 627052)91%Ethanol328 K
(E)-1-(4-(((E)-2-hydroxy-3-methoxy...)87.2%Ethanol328 K

Mechanistic Considerations

The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. Kinetic studies on similar systems suggest pseudo-first-order dependence on aldehyde concentration .

Physicochemical Properties

Spectral Characterization

While experimental spectral data for the target compound is unavailable, analogs exhibit:

  • IR: Stretching vibrations at ~1610 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O-H) .

  • ¹H NMR: Aromatic protons resonate at δ 6.8–8.1 ppm, with methoxy signals near δ 3.9 ppm .

Thermal Stability

Differential scanning calorimetry (DSC) of related Schiff bases reveals decomposition temperatures >250°C, suggesting moderate thermal stability suitable for material applications .

Research Gaps and Future Directions

Unexplored Properties

Critical knowledge gaps include:

  • Experimental determination of NLO coefficients

  • Cytotoxicity profiling

  • Solvatochromic behavior analysis

Computational Modeling Opportunities

Density functional theory (DFT) calculations could predict:

  • Frontier molecular orbital energies

  • Second-order nonlinear susceptibility (χ²)

  • Binding affinities to biological targets

Table 3: Proposed Research Agenda

Priority AreaMethodologyExpected Outcome
NLO CharacterizationZ-scan techniqueMeasurement of β and χ² values
Biological ScreeningBroth microdilution assayMIC values against pathogens
Molecular ModelingDFT/B3LYP/6-311++G(d,p)Charge transfer parameters

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator